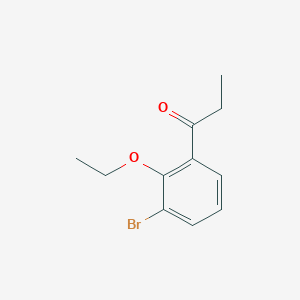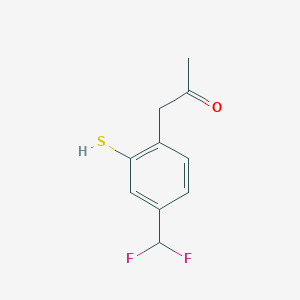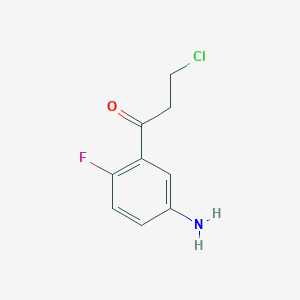
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one is an organic compound that features a fluorinated aromatic ring, an amino group, and a chlorinated propanone chain
Méthodes De Préparation
The synthesis of 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-5-nitroaniline. This intermediate is then reduced to 5-amino-2-fluoroaniline.
Acylation: The amino group of 5-amino-2-fluoroaniline is protected, and the compound is then acylated with 3-chloropropanoyl chloride to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the propanone chain can be substituted with nucleophiles such as amines or thiols under basic conditions, forming new derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the amino group play crucial roles in binding to these targets, while the chloropropanone chain may undergo metabolic transformations to exert its effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(5-Amino-2-fluorophenyl)ethanone: This compound lacks the chloropropanone chain, making it less reactive in certain substitution reactions.
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one:
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring, an amino group, and a chlorinated propanone chain, which together confer distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H9ClFNO |
|---|---|
Poids moléculaire |
201.62 g/mol |
Nom IUPAC |
1-(5-amino-2-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5H,3-4,12H2 |
Clé InChI |
CSJZHZGVOMURPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(=O)CCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




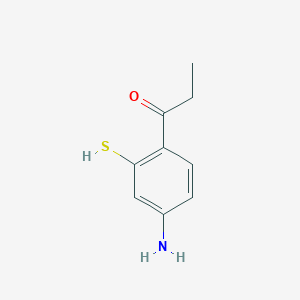
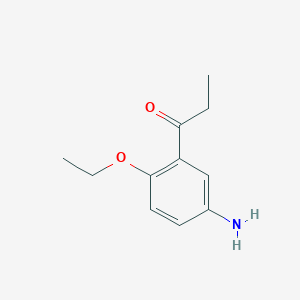
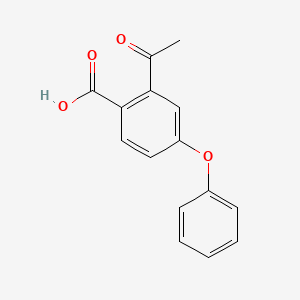
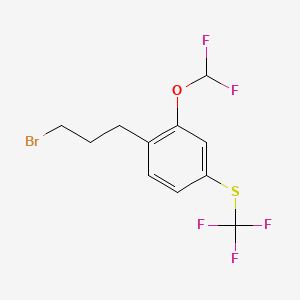
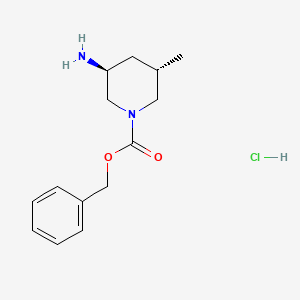
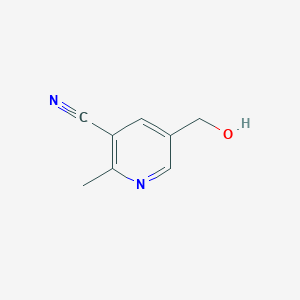

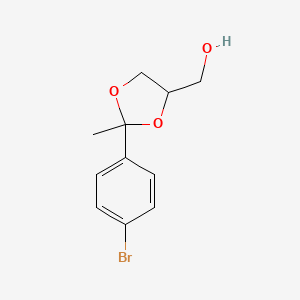
![Tert-butyl 4-(2-hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B14043834.png)

